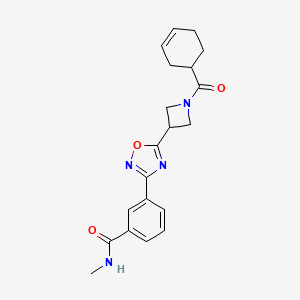
3-(5-(1-(cyclohex-3-enecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a cyclohexene ring, which is a six-membered carbon ring with one double bond; an azetidine ring, which is a four-membered ring containing three carbons and one nitrogen; an oxadiazole ring, which is a five-membered ring containing two carbons, two nitrogens, and one oxygen; and a benzamide group, which consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. The cyclohexene ring might undergo reactions typical of alkenes, such as addition reactions. The azetidine ring, being a strained ring, might be reactive towards ring-opening reactions. The oxadiazole ring might participate in nucleophilic substitution reactions, and the benzamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups might make this compound relatively polar, affecting its solubility in different solvents. The presence of a conjugated system of pi electrons might give this compound interesting optical properties .科学的研究の応用
Discovery and Potential Anticancer Applications
A study identified a compound exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a kinesin spindle protein (KSP) inhibitor. This compound, characterized by arresting cells in mitosis leading to the formation of a monopolar spindle phenotype and induction of cellular death, demonstrates the potential application of related compounds in cancer treatment (Theoclitou et al., 2011).
Synthesis and Antimicrobial Applications
Research into the synthesis of 1,2,4-oxadiazoles and related structures has indicated their relevance in medicinal chemistry and materials sciences. Such compounds, including the targeted chemical structure, have been explored for their antimicrobial activities, providing a basis for the development of new therapeutic agents against various bacterial and fungal infections (Hemming et al., 2013).
Antibacterial and Antifungal Evaluation
Derivatives of azetidinone, such as those synthesized from 3-methyl-1H-pyrazol-5(4H)-one, have been evaluated for their antimicrobial activities. These studies highlight the potential of azetidinone derivatives, by extension including the focused compound, in serving as promising antibacterial agents against various bacterial strains, underscoring the chemical's utility in addressing microbial diseases (Chopde et al., 2012).
Antiepileptic Activity through Natural Product Derivatives
A novel approach involved synthesizing semicarbazones derived from natural products like limonene and citral, coupled to 1,3,4-oxadiazoles. The anticonvulsant activities of these compounds, which share a structural similarity to the compound , underscore the potential of utilizing such frameworks in developing treatments for epilepsy (Rajak et al., 2013).
mGluR5 Modulation for Neurological Disorders
Aryl azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, revealing the significance of such compounds in modulating neurological functions and potentially treating neurological disorders. This research highlights the versatility of the compound's core structure in drug development, especially in targeting the central nervous system (Packiarajan et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[5-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-21-18(25)15-9-5-8-14(10-15)17-22-19(27-23-17)16-11-24(12-16)20(26)13-6-3-2-4-7-13/h2-3,5,8-10,13,16H,4,6-7,11-12H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQALEMBRJGAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4CCC=CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


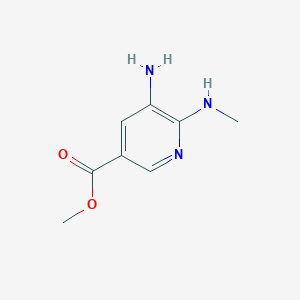
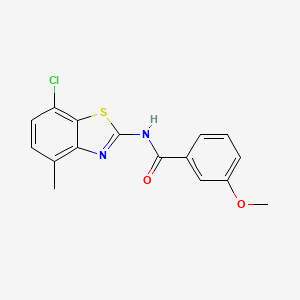
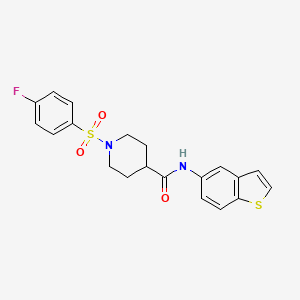
![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)
![3-[2-(dimethylamino)ethyl]-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione](/img/structure/B2390265.png)


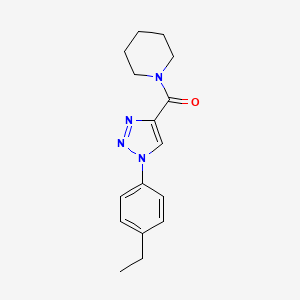
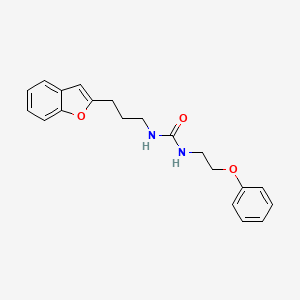
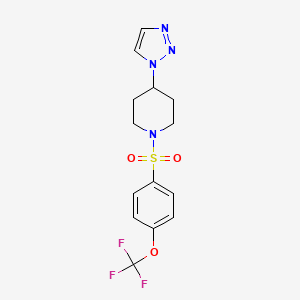
![4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2390273.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2390275.png)
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390278.png)